Mandelic acid, alpha-(3-methylbut-1-yn-3-en-1-yl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester

Catalog No.
S14319650
CAS No.
93101-36-1
M.F
C20H23NO3
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mandelic acid, alpha-(3-methylbut-1-yn-3-en-1-yl)-...

CAS Number

93101-36-1

Product Name

Mandelic acid, alpha-(3-methylbut-1-yn-3-en-1-yl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester

IUPAC Name

(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-hydroxy-5-methyl-2-phenylhex-5-en-3-ynoate

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C20H23NO3/c1-16(2)9-12-20(23,18-7-5-4-6-8-18)19(22)24-15-17-10-13-21(3)14-11-17/h4-8,10,23H,1,11,13-15H2,2-3H3

InChI Key

FODUEESCYFGXMP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C#CC(C1=CC=CC=C1)(C(=O)OCC2=CCN(CC2)C)O

Mandelic acid, alpha-(3-methylbut-1-yn-3-en-1-yl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester, also known as CAR-302,282, is a chemical compound with the molecular formula C20H23NO3 and a molar mass of approximately 313.397 g/mol. This compound is categorized as an anticholinergic deliriant drug and was developed in the 1960s under a contract for the U.S. Army at Edgewood Arsenal. It exhibits significant incapacitating effects, with an effective dose (ED50) of around 1.2 µg/kg and a duration of action lasting approximately 6 to 10 hours .

, primarily due to their functional groups. The esterification reaction is significant for mandelic acid derivatives, where mandelic acid reacts with alcohols to form esters. In the case of alpha-(3-methylbut-1-yn-3-en-1-yl)-mandelic acid methyl ester, the reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon of mandelic acid.

The synthesis of mandelic acid itself can occur through several pathways:

  • Hydrolysis of Mandelonitrile: This involves the reaction of benzaldehyde with sodium cyanide to form mandelonitrile, which is then hydrolyzed.
  • Base Hydrolysis: Phenylchloroacetic acid can be hydrolyzed to yield mandelic acid.
  • Heating Phenylglyoxal: This method also yields mandelic acid when treated with alkalis .

Mandelic acid and its derivatives exhibit various biological activities. The compound is known for its anticholinergic properties, which can lead to effects such as sedation and incapacitation. Its central nervous system effects are notable, contributing to its classification as a deliriant drug. Additionally, mandelic acid itself has antibacterial properties and has been historically used in treating urinary tract infections .

The synthesis of mandelic acid derivatives typically involves:

  • Esterification: Reacting mandelic acid with alcohols or amines under acidic conditions to form esters or amides.
  • Chemical Modifications: Introducing functional groups through various organic reactions such as alkylation or acylation.

For alpha-(3-methylbut-1-yn-3-en-1-yl)-mandelic acid methyl ester specifically, methods may include coupling reactions that link the 3-methylbut-1-yn-3-enyl group to the mandelic acid structure .

The applications of mandelic acid derivatives are diverse:

  • Pharmaceuticals: Used in formulations for their antibacterial and anesthetic properties.
  • Cosmetics: Mandelic acid is commonly found in skincare products due to its exfoliating properties.
  • Research: Investigated for potential uses in neurology and pharmacology due to its unique biological effects .

Research on interaction studies involving mandelic acid derivatives often focuses on their pharmacokinetics and pharmacodynamics:

  • Anticholinergic Effects: Studies have shown that compounds like CAR-302,282 interact with muscarinic acetylcholine receptors, leading to significant central nervous system effects.
  • Metabolic Pathways: The metabolism of mandelic acid can involve various enzymatic pathways that influence its biological activity and efficacy.

These interactions highlight the importance of understanding how such compounds behave in biological systems and their potential therapeutic applications .

Several compounds share structural similarities with mandelic acid derivatives. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
Mandelic AcidC6H5CH(OH)COOHFound in various antibacterial formulations; used in cosmetics for skin treatments
Methyl MandelateC9H10O3Ester derivative commonly used as a chiral building block in organic synthesis
CyclandelateC17H20O2Antispasmodic agent; structurally related but has different therapeutic uses
HomatropineC17H21NO3Anticholinergic agent; used primarily for dilating pupils but differs significantly in structure

Mandelic acid, alpha-(3-methylbut-1-yn-3-en-1-yl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester stands out due to its potent incapacitating effects compared to other similar compounds that may not exhibit such strong central nervous system activity .

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

325.16779360 g/mol

Monoisotopic Mass

325.16779360 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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